![molecular formula C8H11N5O B13716589 9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)
9-[2-(Hydroxypropyl-d6] Adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[2-(Hydroxypropyl-d6] Adenine is a labeled compound commonly used in research and analysis. It is an aminopurine derivative, which contains an adenine molecule and a hydroxypropyl-d6 derivative. This compound is an analog of aminopurine and can be substituted for natural adenine in certain experiments and assays .
Vorbereitungsmethoden
9-[2-(Hydroxypropyl-d6] Adenine can be prepared by synthetic chemical methods. The specific preparation method may vary by supplier, but it is usually prepared by introducing hydroxypropyl-d6 on the adenine molecule .
Analyse Chemischer Reaktionen
9-[2-(Hydroxypropyl-d6] Adenine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where the hydroxypropyl-d6 group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9-[2-(Hydroxypropyl-d6] Adenine is widely used in scientific research, particularly in:
Nuclear Magnetic Resonance (NMR) Experiments: It serves as a representative compound or standard substance to study the structure and function of proteins, nucleic acids, and other biological macromolecules.
Proteomics Research: It is used as a biochemical for proteomics research, helping in the analysis of protein structures and functions.
Biological Studies: This compound is used to study the interactions and functions of biological molecules, providing insights into various biological processes.
Wirkmechanismus
The mechanism of action of 9-[2-(Hydroxypropyl-d6] Adenine involves its interaction with specific molecular targets. It acts as a ligand for thymidine kinase and an inhibitor of adenosine deaminase. These interactions play a crucial role in purine metabolism and adenosine homeostasis, modulating signaling by extracellular adenosine .
Vergleich Mit ähnlichen Verbindungen
9-[2-(Hydroxypropyl-d6] Adenine is unique due to its labeled hydroxypropyl-d6 group, which makes it particularly useful in NMR experiments. Similar compounds include:
9-(2-Hydroxypropyl)adenine: The non-deuterated version of the compound.
6-Amino-alpha-(methyl-d3)-9H-purine-9-ethan-alpha,beta,beta-d3-ol: Another labeled aminopurine derivative.
These compounds share similar structures but differ in their specific labeling and functional groups, making this compound unique for certain experimental applications.
Eigenschaften
Molekularformel |
C8H11N5O |
---|---|
Molekulargewicht |
199.24 g/mol |
IUPAC-Name |
1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/i1D3,2D2,5D |
InChI-Schlüssel |
MJZYTEBKXLVLMY-FKDRLKISSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)O |
Kanonische SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.